molecular formula C19H19F3N2O4 B2600528 2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide CAS No. 2034622-57-4

2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide

Katalognummer: B2600528
CAS-Nummer: 2034622-57-4
Molekulargewicht: 396.366
InChI-Schlüssel: DNXBFAXELUKATI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide is a useful research compound. Its molecular formula is C19H19F3N2O4 and its molecular weight is 396.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-((Tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C22H21F3N2O4
  • Molecular Weight : 434.41 g/mol
  • CAS Number : 1198160-14-3
  • SMILES Notation : O=C(NCC1=CC=C(C=C1)OC(F)(F)F)C2N(C(C3=C2C=CC=C3)=O)C4CCOCC4

The compound exhibits a range of biological activities primarily through its interaction with specific molecular targets. It has been studied for its role as a CCR2 antagonist, which is significant in inflammatory processes and potential therapeutic applications in conditions such as multiple sclerosis and rheumatoid arthritis .

Pharmacological Effects

  • Anti-inflammatory Activity : The compound has shown efficacy in reducing inflammation in preclinical models. Its structure allows it to inhibit pathways associated with pro-inflammatory cytokines.
  • Cytotoxicity : Preliminary studies indicate that it possesses low cytotoxicity, making it a candidate for further development in drug formulation .
  • Antitumor Activity : In vitro studies have suggested that the compound may exhibit antitumor properties, although detailed mechanisms remain to be elucidated.

Case Study 1: CCR2 Antagonism

A systematic optimization study identified several derivatives of isonicotinamide that exhibited enhanced potency as CCR2 antagonists. Among these, the compound demonstrated a significant improvement in cardiovascular therapeutic index (CV-TI), suggesting its potential utility in treating cardiovascular diseases linked to inflammation .

Case Study 2: Anti-cancer Applications

Research focusing on the compound's analogs revealed promising results in inhibiting tumor growth in various cancer cell lines. The findings suggest that modifications to the trifluoromethoxy group can enhance its binding affinity to target proteins involved in tumorigenesis .

Data Tables

PropertyValue
Molecular FormulaC22H21F3N2O4
Molecular Weight434.41 g/mol
CAS Number1198160-14-3
Biological ActivityAnti-inflammatory, Antitumor
CytotoxicityLow

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural similarity to known kinase inhibitors suggests that it may interact with specific targets involved in cancer cell proliferation. For instance, derivatives of isonicotinamide have been shown to inhibit RET kinase activity, which is crucial in certain cancers. The trifluoromethoxy group may enhance binding affinity and selectivity towards the target kinases, improving therapeutic efficacy .

Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Research indicates that similar compounds can exhibit anticonvulsant properties, which could be explored further with this specific structure. The tetrahydropyran moiety is known for its role in enhancing CNS activity, potentially leading to new treatments for epilepsy or other neurological disorders .

Drug Design and Development

Structure-Activity Relationship Studies
The design of analogs based on the core structure of 2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide can provide insights into the structure-activity relationship (SAR). Modifications at the benzyl or isonicotinamide positions can lead to variations in biological activity, allowing researchers to identify more potent derivatives. Such studies are essential for optimizing drug candidates in preclinical development .

Synthesis and Characterization
The synthetic pathways for creating this compound involve various chemical reactions that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess the quality of synthesized compounds. This is crucial for ensuring that subsequent biological evaluations are based on accurately defined substances .

Inhibition Studies
In vitro studies have demonstrated that compounds with similar structures can inhibit specific enzymes or receptors involved in disease mechanisms. For example, research has shown that modifications leading to increased lipophilicity can enhance the bioavailability of these compounds, making them more effective as therapeutic agents .

Case Studies
Several case studies have reported on the biological effects of related compounds:

  • A study investigating a series of benzamide derivatives found significant anticancer activity linked to specific substitutions on the aromatic ring, which could be analogous to modifications made on the target compound .
  • Another investigation into tetrahydropyran derivatives revealed dual CNS effects, indicating potential for both stimulant and depressant activities depending on structural variations .

Data Table: Summary of Research Findings

Study Focus Findings Reference
Anticancer ActivityInhibition of RET kinase; potential as a therapeutic agent
NeuropharmacologyPotential anticonvulsant properties; ability to cross blood-brain barrier
Structure-Activity RelationshipsVariations in potency based on structural modifications
Synthesis and CharacterizationOptimization of synthetic routes; confirmation via NMR and MS

Eigenschaften

IUPAC Name

2-(oxan-4-yloxy)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O4/c20-19(21,22)28-16-3-1-13(2-4-16)12-24-18(25)14-5-8-23-17(11-14)27-15-6-9-26-10-7-15/h1-5,8,11,15H,6-7,9-10,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXBFAXELUKATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.